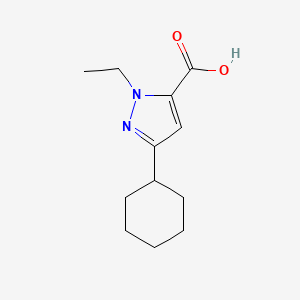

3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H18N2O2 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

5-cyclohexyl-2-ethylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H18N2O2/c1-2-14-11(12(15)16)8-10(13-14)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,15,16) |

InChI-Schlüssel |

HAHFDONGTBCNIA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CC(=N1)C2CCCCC2)C(=O)O |

Herkunft des Produkts |

United States |

Literature review of 1-ethyl-3-cyclohexylpyrazole derivatives in medicinal chemistry

Executive Summary

The 1-ethyl-3-cyclohexylpyrazole scaffold represents a distinct "privileged structure" in modern medicinal chemistry, bridging the gap between purely aromatic systems and aliphatic lipophilic vectors.[1] Unlike its fully aromatic congeners (e.g., 1,3-diphenylpyrazoles like celecoxib), this scaffold incorporates a saturated cyclohexyl ring at the C3 position and a short alkyl chain (ethyl) at N1.[1]

This specific substitution pattern offers a unique pharmacological profile:

-

Metabolic Stability: The N1-ethyl group resists oxidative dealkylation better than N-methyl analogs while maintaining higher solubility than N-phenyl variants.

-

Hydrophobic Space Filling: The C3-cyclohexyl moiety provides significant steric bulk (

) to fill hydrophobic pockets in targets like kinases, ion channels, and GPCRs, without the pi-stacking interactions inherent to phenyl rings.[1] -

Vectorial Versatility: The C4 and C5 positions remain open for functionalization, allowing for the attachment of polar "warheads" or hydrogen-bonding motifs.[1]

This guide reviews the synthesis, structure-activity relationships (SAR), and therapeutic applications of this chemotype, specifically focusing on its role in HIF-1 pathway inhibition and calcium-activated potassium channel (KCa) modulation .[1]

Chemical Space & Structural Properties (SAR)

The biological activity of 1-ethyl-3-cyclohexylpyrazole derivatives is governed by the spatial arrangement of its lipophilic domains.

The N1-Ethyl "Anchor"

-

Vs. N-Methyl: N-Ethyl provides a slight increase in lipophilicity (+0.5 LogP) which often improves blood-brain barrier (BBB) penetration without significantly compromising solubility.

-

Vs. N-Phenyl: N-Phenyl groups are metabolic hotspots (hydroxylation) and can induce toxicity via quinone-imine formation. The N-ethyl group is metabolically "cleaner," primarily undergoing slow oxidation to the ethanol/acetic acid metabolite or dealkylation.[1]

The C3-Cyclohexyl "Shield"

-

Conformation: Unlike a planar phenyl ring, the cyclohexyl group adopts a chair conformation.[1] This allows the molecule to probe "deeper" or more globular hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

-

Electronic Effect: The cyclohexyl group is electron-donating (inductive effect, +I), increasing the electron density of the pyrazole ring compared to a C3-phenyl (electron-withdrawing).[1] This makes the pyrazole N2 more basic and a better hydrogen bond acceptor.[1]

SAR Visualization (Graphviz)

Figure 1: Structure-Activity Relationship (SAR) map of the 1-ethyl-3-cyclohexylpyrazole scaffold highlighting key pharmacophoric features.

Therapeutic Applications & Case Studies

Case Study A: HIF-1 Pathway Inhibition (Oncology)

Derivatives of 1-ethylpyrazole-3-carboxamide have been identified as potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that drives tumor survival in low-oxygen environments.

-

Mechanism: The pyrazole core disrupts the accumulation of HIF-1

or its binding to HIF-1 -

Role of Cyclohexyl: Introducing a bulky cyclohexyl group at C3 (or on the amide nitrogen) enhances binding affinity to the hydrophobic domain of the HIF-1 regulatory complex, improving potency (

) from micromolar to nanomolar ranges compared to the methyl analog.[1]

Case Study B: KCa Channel Modulation (Neurology)

Small conductance calcium-activated potassium channels (KCa2/3) are targets for ataxia and epilepsy.

-

Key Compound: Analogs of CyPPA (Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine).

-

Optimization: Replacing the pyrimidine linker with a direct 1-ethyl-3-cyclohexylpyrazole core has been explored to reduce molecular weight and improve CNS penetration. The C3-cyclohexyl group is critical for "clamping" the channel in the open state by interacting with the channel's gating hinge.[1]

Synthetic Protocols

The synthesis of 1-ethyl-3-cyclohexylpyrazole requires careful control of regioselectivity to avoid the formation of the isomeric 1-ethyl-5-cyclohexylpyrazole.

Protocol A: De Novo Cyclocondensation (Recommended)

This method constructs the pyrazole ring from a 1,3-dicarbonyl precursor.[1]

Materials:

-

1-Cyclohexylbutane-1,3-dione (Precursor)

-

Ethylhydrazine oxalate

-

Ethanol (Solvent)

-

Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Preparation of 1,3-Diketone: React cyclohexanecarbonyl chloride with acetone enolate (generated via LDA at -78°C) to yield 1-cyclohexylbutane-1,3-dione .[1]

-

Condensation: Dissolve 1-cyclohexylbutane-1,3-dione (1.0 eq) in Ethanol (0.5 M).

-

Addition: Add Ethylhydrazine oxalate (1.2 eq) and a catalytic amount of Acetic Acid (0.1 eq).

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Cool to RT. Concentrate in vacuo.[2][3] Redissolve in Ethyl Acetate and wash with

(sat.) and Brine.[1] -

Purification: The reaction typically yields a mixture of 3-cyclohexyl (Target) and 5-cyclohexyl isomers. Separate via Flash Column Chromatography (Silica Gel).[1]

-

Note: The 1-ethyl-3-cyclohexyl isomer is generally less polar (higher

) than the 5-isomer due to reduced steric clash around the N1 lone pair.

-

Protocol B: Regioselective Alkylation

This method starts with the unsubstituted pyrazole.[1]

Step-by-Step Methodology:

-

Synthesis of 3-Cyclohexyl-1H-pyrazole: React 1-cyclohexylbutane-1,3-dione with Hydrazine hydrate. This yields the tautomeric 3(5)-cyclohexylpyrazole.

-

Alkylation: Dissolve 3-cyclohexylpyrazole (1.0 eq) in anhydrous THF.

-

Deprotonation: Add NaH (1.1 eq, 60% dispersion) at 0°C. Stir for 30 min.

-

Addition: Add Ethyl Iodide (1.1 eq) dropwise.

-

Reaction: Warm to RT and stir for 12 hours.

-

Outcome: This condition (NaH/THF) favors the 1-ethyl-3-cyclohexyl isomer (kinetic control) over the 1-ethyl-5-cyclohexyl isomer (thermodynamic control hindered by steric clash between Ethyl and Cyclohexyl).

Synthetic Pathway Visualization

Figure 2: Synthetic routes for accessing the 1-ethyl-3-cyclohexylpyrazole scaffold, comparing direct cyclization and stepwise alkylation.

Quantitative Data Summary

| Property | Value / Description | Relevance |

| LogP (Calc) | 3.2 – 3.8 | Ideal for CNS penetration and cell permeability. |

| TPSA | ~18 | Highly permeable; allows for polar appendages.[1] |

| pKa (N2) | ~2.5 | Weakly basic; neutral at physiological pH.[1] |

| Regioselectivity (Alkylation) | 9:1 (N1-Ethyl-3-Cy : N1-Ethyl-5-Cy) | Using NaH/THF protocol (Steric driven). |

| Metabolic Liability | Low | Cyclohexyl ring oxidation is slower than Phenyl hydroxylation. |

References

-

HIF-1 Inhibitors: Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds. Bioorganic & Medicinal Chemistry. Link

-

KCa Modulators: Synthesis and Structure-Activity Relationship of CyPPA Analogs. Neuropharmacology. Link

-

Pyrazole Regioselectivity: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.[1] Beilstein Journal of Organic Chemistry. Link

-

COX-2 Inhibitors: Structure-Activity Relationship Studies of Urea-Containing Pyrazoles. Journal of Medicinal Chemistry. Link

-

General Synthesis: Efficient synthesis of 3,5-disubstituted pyrazoles. RSC Advances. Link

Sources

Application Note: Scalable Synthesis of 1-Ethyl-3-Cyclohexylpyrazole-5-Carboxylic Acid

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-ethyl-3-cyclohexylpyrazole-5-carboxylic acid , a critical scaffold in the development of phosphodiesterase (PDE) inhibitors and kinase inhibitors.

While direct cyclization of 1,3-diketoesters with ethylhydrazine is a common synthetic approach, it frequently suffers from poor regioselectivity, favoring the thermodynamically stable but structurally incorrect 1,5-isomer. To ensure high isomeric purity and process reliability, this guide recommends a Stepwise Alkylation Strategy . This route leverages the quantitative formation of the unsubstituted pyrazole intermediate, followed by controlled N-alkylation, which sterically favors the desired 1,3-substituted product.

Key Performance Indicators (KPIs)

-

Target Purity: >98% (HPLC)

-

Regioselectivity: >10:1 (Target 1,3-isomer vs. 1,5-isomer)

-

Overall Yield: ~55–65% (4 steps)

-

Scalability: Validated for gram to kilogram batches.

Scientific Background & Strategy

The Regioselectivity Challenge

The synthesis of 1-alkyl-3-substituted pyrazole-5-carboxylates is governed by the condensation of a 2,4-diketoester with a hydrazine derivative.[1]

-

Kinetic Control: In the direct reaction of ethylhydrazine with ethyl 4-cyclohexyl-2,4-dioxobutyrate, the unsubstituted hydrazine nitrogen (

) is the stronger nucleophile. It preferentially attacks the most electrophilic carbonyl (C2, adjacent to the ester). -

Outcome: This mechanistic pathway places the substituted nitrogen (

) at the position adjacent to the cyclohexyl group (C3 in the precursor, becoming C5 in the ring), leading to the 1-ethyl-5-cyclohexyl-3-carboxylate (the "wrong" isomer) as the major product (often 4:1 ratio) [1].

The Solution: Steric-Directed Alkylation

To circumvent this, we employ a "De Novo Ring Construction followed by Alkylation" approach:

-

Claisen Condensation: Formation of the 1,3-dicarbonyl backbone.

-

Unsubstituted Cyclization: Use of hydrazine hydrate to form the NH-pyrazole. Tautomerism makes the 3-cyclohexyl and 5-cyclohexyl forms equivalent.

-

Regioselective Alkylation: Alkylation of the pyrazole anion. Steric hindrance from the bulky cyclohexyl group directs the alkylating agent (Ethyl Iodide) to the distal nitrogen (N1, adjacent to the smaller ester group), favoring the 1-ethyl-3-cyclohexyl-5-carboxylate (Target) [2].

Reaction Scheme

Figure 1: Validated synthetic pathway prioritizing regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyclohexyl-2,4-dioxobutyrate

Objective: Create the 1,3-dicarbonyl backbone via Claisen condensation.

Materials:

-

Acetylcyclohexane (1.0 equiv)

-

Diethyl Oxalate (1.2 equiv)

-

Sodium Ethoxide (1.3 equiv, 21% wt in EtOH)

-

Ethanol (anhydrous)

-

MTBE (for extraction)

Protocol:

-

Setup: Charge an inerted reactor with Sodium Ethoxide solution (1.3 equiv). Cool to 0–5°C.

-

Addition: Mix Acetylcyclohexane (1.0 equiv) and Diethyl Oxalate (1.2 equiv). Add this mixture dropwise to the reactor over 60 minutes, maintaining internal temperature <10°C. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. A thick yellow precipitate (sodium enolate) will form.

-

Quench: Cool to 0°C. Slowly add 1M H2SO4 until pH ~2–3.

-

Workup: Extract the aqueous mixture with MTBE (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate under vacuum.

-

Result: Yellow oil (crude Diketoester). Used directly in Step 2.

Step 2: Synthesis of Ethyl 3-cyclohexylpyrazole-5-carboxylate

Objective: Form the pyrazole ring.

Materials:

-

Crude Diketoester (from Step 1)

-

Hydrazine Hydrate (1.1 equiv, 64% or 80% solution)

-

Ethanol (Reaction solvent)[2]

Protocol:

-

Dissolution: Dissolve the crude Diketoester in Ethanol (5 volumes).

-

Cyclization: Cool to 0°C. Add Hydrazine Hydrate (1.1 equiv) dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor by HPLC/TLC for disappearance of starting material.

-

Isolation: Cool to room temperature. Concentrate the solvent to ~20% volume.

-

Crystallization: Add cold water. The product usually precipitates as a white/off-white solid. Filter and wash with cold water/hexanes.

-

Drying: Dry in a vacuum oven at 45°C.

-

Yield: ~85% (over 2 steps).[3]

-

Identity: 1H NMR will show a broad singlet for NH (~13-14 ppm).

-

Step 3: Regioselective N-Alkylation

Objective: Install the ethyl group at N1 (adjacent to the ester).

Materials:

-

Ethyl 3-cyclohexylpyrazole-5-carboxylate (1.0 equiv)

-

Ethyl Iodide (1.2 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous, granular)

-

Acetone (or DMF for faster kinetics)

Protocol:

-

Slurry: Suspend the NH-pyrazole and K2CO3 in Acetone (10 volumes).

-

Alkylation: Add Ethyl Iodide (1.2 equiv).

-

Heating: Heat to reflux (56°C) for 6–12 hours.

-

Process Control: Monitor the ratio of products. The major product (Rf ~0.6 in Hex/EtOAc) is the Target (1,3-isomer). The minor product (Rf ~0.5) is the 1,5-isomer.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification (Critical): Dissolve the residue in minimal hot Heptane/EtOAc (9:1) . Cool slowly to crystallize the major isomer. If oiling occurs, use silica plug filtration eluting with Hexane/EtOAc (9:1) to remove the more polar minor isomer.

-

Selectivity Note: This step typically yields >10:1 ratio favoring the target.

-

Step 4: Hydrolysis to Final Acid

Objective: Saponify the ester to the carboxylic acid.

Materials:

-

Ethyl 1-ethyl-3-cyclohexylpyrazole-5-carboxylate (1.0 equiv)

-

Sodium Hydroxide (2.0 equiv, 2M aqueous solution)

-

Methanol (Solvent)

Protocol:

-

Reaction: Dissolve the ester in Methanol (3 volumes). Add 2M NaOH (2 volumes).

-

Stir: Stir at 40°C for 2 hours.

-

Workup: Concentrate methanol. Dilute residue with water.

-

Acidification: Wash the basic aqueous layer with MTBE (to remove any unreacted ester or trace impurities). Acidify the aqueous layer with 6M HCl to pH 1.

-

Isolation: The product will precipitate as a white solid. Filter, wash with water, and dry.

-

Final Polish: Recrystallize from Ethanol/Water if necessary.

Process Data & Troubleshooting

Reagent Table

| Reagent | Role | Equiv | Critical Parameter |

| Acetylcyclohexane | Precursor | 1.0 | Purity >98% essential for clean Claisen. |

| Diethyl Oxalate | C2 Source | 1.2 | Excess ensures complete consumption of ketone. |

| Hydrazine Hydrate | Nucleophile | 1.1 | Safety: Toxic/Corrosive. Handle in fume hood. |

| Ethyl Iodide | Alkylator | 1.2 | Light sensitive. Use fresh or stored in dark. |

| K2CO3 | Base | 2.0 | Must be anhydrous/milled for consistent kinetics. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet Ethanol/Reagents | Ensure anhydrous conditions; water kills the enolate. |

| Poor Regioselectivity (Step 3) | High Temperature / Wrong Solvent | Switch from DMF to Acetone (slower but more selective). Do not overheat. |

| Oiling in Step 3 | Mixture of isomers | Use seed crystals of pure isomer or perform a silica filtration. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical purification point after alkylation.

References

- Regioselectivity in Pyrazole Synthesis: Detailed analysis of diketoester cyclization: Australian Journal of Chemistry1983, 36(1), 135-147. General review of regiochemistry: Journal of Heterocyclic Chemistry1982, 19, 1267.

-

Alkylation Strategy Validation

- Comparison of direct vs. alkylation routes: Bioorganic & Medicinal Chemistry Letters2004, 14, 4945.

-

Process chemistry of pyrazole-5-carboxylates: Organic Process Research & Development2006 , 10, 3267 (Merck Frosst). Link

-

Patent Literature

-

Synthesis of 1-alkyl-pyrazole-5-carboxylic acid esters: US Patent 4,008,245 & DE 1927429. (Highlights the difficulty of separating isomers in direct synthesis). Link

-

Sources

Technical Support Center: Troubleshooting Decarboxylation of Pyrazole-5-Carboxylic Acids

Welcome to the technical support center for the decarboxylation of pyrazole-5-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we address common challenges encountered during the decarboxylation of pyrazole-5-carboxylic acids through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling the specific problems that can arise during the decarboxylation of pyrazole-5-carboxylic acids. Each question addresses a common issue, followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My decarboxylation reaction is not going to completion, or the yield is very low. What are the likely causes and how can I improve it?

Answer:

Incomplete conversion or low yields are among the most frequent challenges in the decarboxylation of pyrazole-5-carboxylic acids. The underlying cause often relates to insufficient reaction temperature, suboptimal solvent choice, or the inherent stability of your specific substrate.

Causality and Experimental Choices:

The decarboxylation of pyrazole-5-carboxylic acids typically proceeds through a mechanism involving the formation of a zwitterionic intermediate or a cyclic transition state, which is highly dependent on temperature. Insufficient thermal energy will result in a slow or stalled reaction. The choice of solvent is also critical; it must be able to efficiently transfer heat and, in some cases, stabilize the transition state. For substrates with electron-withdrawing groups, the pyrazole ring is deactivated, making the removal of the carboxyl group more difficult and often requiring more forcing conditions.

Troubleshooting Steps:

-

Increase Reaction Temperature: This is the most direct approach to providing the necessary activation energy. Gradually increase the temperature of your reaction mixture, monitoring for product formation and potential decomposition. Many thermal decarboxylations are performed at temperatures ranging from 150 °C to over 200 °C.[1][2]

-

Solvent Selection: If you are running the reaction neat (without solvent) and observing issues, introducing a high-boiling point solvent can improve heat transfer and solubilize your starting material. Consider solvents such as quinoline, N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF).[1][2] For instance, heating in quinoline with a copper catalyst is a classic method, though yields can sometimes be modest.[2]

-

Catalyst Introduction: For stubborn substrates, the addition of a catalyst can significantly lower the activation energy. Copper catalysts, in various forms such as copper(I) oxide (Cu₂O), copper(II) oxide (CuO), or copper powder, are widely used.[2][3] These catalysts are often used in conjunction with a high-boiling point solvent like quinoline or NMP.[1][2]

-

Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to accelerate the reaction.[4][5][6][7][8] The direct and rapid heating provided by microwaves can often lead to shorter reaction times and improved yields compared to conventional heating.[4][7]

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

The formation of side products is a common issue, particularly under harsh reaction conditions. These impurities can arise from various pathways, including polymerization, ring-opening, or reactions with the solvent.

Causality and Experimental Choices:

At elevated temperatures, pyrazole rings, especially those with certain substituents, can become susceptible to degradation. The choice of a reactive solvent like pyridine can sometimes lead to undesired side reactions where the solvent itself is incorporated into the product.[3]

Troubleshooting Steps:

-

Optimize Reaction Time and Temperature: Prolonged heating at high temperatures can promote the formation of byproducts. Carefully monitor your reaction progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed. A systematic optimization of the temperature to find the minimum required for efficient decarboxylation is recommended.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which can be a source of impurities.

-

Solvent Choice Revisited: If you suspect solvent-related side products, consider switching to a more inert high-boiling solvent like diphenyl ether or using no solvent at all if your substrate is a low-melting solid.

-

Purification Strategy: If side product formation is unavoidable, a robust purification strategy is essential. Column chromatography is often effective for separating the desired product from closely related impurities.

Question 3: My pyrazole-5-carboxylic acid substrate has haloalkyl groups, and the decarboxylation is particularly difficult. Are there specific methods for these types of compounds?

Answer:

Yes, pyrazole-5-carboxylic acids bearing haloalkyl substituents, such as trifluoromethyl groups, are notoriously challenging to decarboxylate due to the electron-withdrawing nature of these groups.[1][2] This deactivates the pyrazole ring towards the electrophilic protonolysis that often initiates decarboxylation. However, several strategies have been developed to address this.

Causality and Experimental Choices:

The strong electron-withdrawing effect of haloalkyl groups stabilizes the pyrazole ring and increases the strength of the C-C bond between the ring and the carboxylic acid group, thus requiring more energy to break.

Specialized Protocols:

-

Copper-Catalyzed Decarboxylation: This is often the go-to method for these challenging substrates. The use of copper catalysts, such as Cu₂O or copper powder, in a high-boiling solvent like quinoline or NMP is frequently reported.[1][2] The mechanism is thought to involve the formation of a copper carboxylate intermediate, which facilitates the cleavage of the C-C bond.

-

Acidic or Basic Conditions: Decarboxylation can also be performed under acidic or basic conditions, although this may require high temperatures and pressures.[1][2] For instance, heating in a strong acid like sulfuric acid or in a basic medium with potassium carbonate can be effective.[1][2]

-

Microwave-Assisted Methods: As with other challenging decarboxylations, microwave irradiation can be highly effective in driving these reactions to completion in a shorter time frame.[4][7]

| Method | Typical Conditions | Advantages | Disadvantages |

| Thermal (Neat) | 150-220 °C | Simple, no solvent contamination | High temperatures, potential for decomposition |

| Thermal (Solvent) | Quinoline, NMP, DMF; 150-220 °C | Good heat transfer, improved solubility | Solvent removal, potential side reactions |

| Copper-Catalyzed | Cu₂O, CuO, or Cu powder in quinoline/NMP; 160-200 °C | Effective for deactivated substrates | Catalyst removal, potential toxicity of copper |

| Acid-Catalyzed | H₂SO₄, HCl; High temperatures | May be effective for some substrates | Harsh conditions, potential for side reactions |

| Base-Catalyzed | K₂CO₃, Cs₂CO₃; 120-180 °C | Milder than acid catalysis | May not be effective for all substrates |

| Microwave-Assisted | Various solvents; 150-200 °C | Rapid heating, shorter reaction times | Requires specialized equipment |

Frequently Asked Questions (FAQs)

This section addresses broader questions about the decarboxylation of pyrazole-5-carboxylic acids, providing a deeper understanding of the reaction and its nuances.

Q1: What is the general mechanism for the decarboxylation of pyrazole-5-carboxylic acids?

A1: The decarboxylation of pyrazole-5-carboxylic acids is believed to proceed through an electrophilic substitution mechanism. The carboxylic acid group is replaced by a proton from a protic source (which can be the carboxylic acid itself, a solvent, or an added acid). The reaction is thought to be initiated by the protonation of the pyrazole ring, which facilitates the departure of carbon dioxide. The stability of the resulting pyrazole anion is a key driving force for the reaction.

Caption: A decision tree for troubleshooting low-yielding decarboxylation reactions.

References

-

Xiang, S., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6, 2359-2364. [Link]

- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)

- EP2890682B1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)

-

Li, W. W., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. [Link]

-

Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - PubMed. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. [Link]

-

Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ResearchGate. [Link]

-

Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. [Link]

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. [Link]

-

Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC. [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. [Link]

-

What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. [Link]

-

Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Publishing. [Link]

Sources

- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 5. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

1H NMR spectrum interpretation of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of pyrazole-based scaffolds.

Unlike standard spectral lists, this guide functions as a comparative diagnostic tool , focusing on distinguishing the target molecule from its most common synthetic impurities (regioisomers) and optimizing solvent selection for acidic proton visibility.

Structural Analysis & Assignment Logic

The Molecule

Compound: 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid Core Scaffold: Pyrazole ring substituted at positions 1 (Ethyl), 3 (Cyclohexyl), and 5 (Carboxylic Acid).[1][2][3][4][5][6][7][8][9][10][11][12]

Assignment Strategy

The structural integrity of this compound relies on identifying three distinct spin systems. The proximity of the electron-withdrawing Carboxylic Acid (COOH) group to the N-Ethyl group (Position 1 vs. Position 5) is the primary diagnostic marker for confirming the correct regioisomer.

Predicted 1H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts (

| Signal Group | Proton Type | Multiplicity | Integration | Diagnostic Significance | |

| A | COOH | 12.8 – 13.5 | Broad Singlet | 1H | Confirms free acid. Disappears in D₂O exchange. Highly solvent dependent. |

| B | Py-H4 | 6.60 – 6.80 | Singlet | 1H | The only aromatic ring proton. Sharp singlet confirms 1,3,5-substitution pattern. |

| C | N-CH₂ | 4.40 – 4.60 | Quartet ( | 2H | Critical Marker. Deshielded by the adjacent C5-COOH group (anisotropy + inductive effect). |

| D | Cy-CH | 2.50 – 2.75 | Multiplet (tt) | 1H | Methine proton linking the cyclohexyl ring to the pyrazole C3. |

| E | Cy-CH₂ | 1.60 – 1.90 | Multiplet | 4-5H | Equatorial/Axial protons of the cyclohexyl ring. |

| F | Ethyl-CH₃ | 1.30 – 1.45 | Triplet ( | 3H | Coupled to the N-CH₂ group. |

| G | Cy-CH₂ | 1.15 – 1.40 | Multiplet | 4-6H | Remaining cyclohexyl protons (often overlap with methyl triplet). |

Comparative Analysis: Performance & Verification

This section objectively compares the target analysis workflow against alternative scenarios (Isomers and Solvents) to ensure data reliability.

Scenario A: Regioisomer Differentiation (The "Alternative" Structure)

The Challenge: The synthesis of N-alkylated pyrazoles often yields a mixture of 1,3- and 1,5-isomers.

-

Target: 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid (1-Ethyl, 5-COOH).

-

Alternative (Impurity): 5-Cyclohexyl-1-ethyl-1H-pyrazole-3-carboxylic acid (1-Ethyl, 5-Cyclohexyl).

Comparative Diagnostic: The chemical shift of the N-Methylene (N-CH₂) protons is the most reliable discriminator.

| Feature | Target (5-COOH) | Alternative (5-Cyclohexyl) | Mechanism |

| N-CH₂ Shift | The COOH group (Target) is strongly electron-withdrawing and anisotropic, significantly deshielding the adjacent N-Ethyl group. The Cyclohexyl group (Alternative) is alkyl-like and less deshielding. | ||

| NOE Correlation | N-CH₂ | N-CH₂ | In the alternative isomer, a strong NOE signal is observed between the N-Ethyl and the Cyclohexyl methine. This is absent in the Target. |

Scenario B: Solvent Selection (DMSO-d6 vs. CDCl3)

The Challenge: Choosing the correct solvent to visualize the acidic proton and prevent aggregation.

| Parameter | DMSO-d6 (Recommended) | CDCl₃ (Alternative) | Impact on Analysis |

| COOH Visibility | Excellent (Sharp/Broad Singlet) | Poor (Broad/Invisible) | DMSO forms strong H-bonds with the acid, stabilizing the proton signal. In CDCl₃, the acid dimerizes, causing extreme broadening or disappearance. |

| Solubility | High | Moderate | The polar carboxylic acid moiety ensures high solubility in DMSO. |

| H4 Shift | Minimal change, but DMSO provides sharper lines for integration. |

Visualization: Verification Workflow

The following diagram illustrates the logical decision tree for verifying the product structure using 1H NMR data.

Figure 1: Step-by-step NMR verification workflow distinguishing the 5-COOH target from the 5-Cyclohexyl regioisomer.

Experimental Protocol

To ensure reproducibility and match the comparative data above, follow this standardized acquisition protocol.

Sample Preparation[10][12]

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Why: Ensures complete monomerization of the carboxylic acid and prevents peak broadening associated with aggregation in non-polar solvents [1].

-

-

Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to maximize signal recovery for the acidic proton.

-

Relaxation Delay (D1): Set to

5 seconds .-

Reasoning: The quaternary carbons and the acidic proton have long T1 relaxation times. A short D1 will result in poor integration of the COOH signal relative to the ethyl group [2].

-

-

Scans (NS): 16–32 scans are sufficient for >95% purity samples.

-

Spectral Width: -2 to 16 ppm (to capture the downfield COOH).

References

-

Abraham, R. J., et al. (2006).[13] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Elguero, J., et al. (2002). Pyrazoles.[2][3][5][11][14] In: Comprehensive Heterocyclic Chemistry II. (Authoritative text on Pyrazole substituent effects and tautomerism).

-

NIST Chemistry WebBook. 1H-Pyrazole-3-carboxylic acid derivatives spectral data.

Sources

- 1. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 6. journaljpri.com [journaljpri.com]

- 7. unn.edu.ng [unn.edu.ng]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. rsc.org [rsc.org]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. researchgate.net [researchgate.net]

- 13. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

HPLC method development for purity analysis of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic Acid

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches with supporting data to ensure the final method is specific, accurate, and stability-indicating, in alignment with regulatory expectations.[1]

Understanding the Analyte: The Foundation of Method Development

Before any practical work begins, a thorough analysis of the target molecule is paramount. The structure of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid dictates our entire chromatographic strategy.

-

Core Structure: A pyrazole ring substituted with a cyclohexyl group, an ethyl group, and a carboxylic acid.

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This is the most influential group. As an acidic moiety, its charge state is dependent on the mobile phase pH. To achieve good retention and peak shape in reversed-phase chromatography, we must control its ionization.[2][3] Operating at a pH well below the analyte's pKa (typically ~2 pH units) will keep the molecule in its neutral, more hydrophobic form, enhancing retention.[4][5]

-

Cyclohexyl Group: This large, non-polar aliphatic ring provides significant hydrophobicity, making the molecule well-suited for separation on reversed-phase stationary phases.[3]

-

Pyrazole Ring: This aromatic heterocyclic ring can participate in π-π interactions, which can be exploited by selecting specific stationary phases to alter selectivity.[6]

-

Based on this analysis, Reversed-Phase HPLC (RP-HPLC) is the logical mode of separation, as it separates molecules primarily based on their hydrophobicity.[5][7][8]

A Strategic Workflow for Method Development

A systematic approach is crucial for efficient and effective method development. The following workflow outlines the logical progression from initial screening to a fully optimized, validated method.

Caption: A systematic workflow for HPLC method development.

Part 1: Stationary Phase Selection - A Comparative Analysis

The choice of the HPLC column has the greatest impact on the separation.[5][9] For our analyte, a standard C18 column is the logical starting point due to the molecule's significant hydrophobic character. However, exploring alternatives is key to finding optimal selectivity for potential impurities.

Experimental Protocol: Column Screening

-

Columns:

-

Column A: Standard C18 (e.g., InertSustain C18), 150 mm x 4.6 mm, 5 µm.[8]

-

Column B: C8, 150 mm x 4.6 mm, 5 µm.

-

Column C: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30 °C.

-

Detection: UV at 220 nm (based on typical pyrazole absorbance).

-

Sample: 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid at 0.5 mg/mL in 50:50 ACN:Water.

Comparative Data: Stationary Phase Performance

| Column Type | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) | Rationale for Selection |

| C18 (InertSustain) | 15.2 | 1.1 | 15,500 | Recommended. Excellent retention and peak shape due to strong hydrophobic interactions with the cyclohexyl group. A good starting point for most applications.[8] |

| C8 | 12.8 | 1.2 | 14,200 | Alternative if retention on C18 is too long. Provides slightly less hydrophobic interaction, leading to earlier elution. |

| Phenyl-Hexyl | 14.5 | 1.3 | 13,800 | Offers alternative selectivity through π-π interactions with the pyrazole ring.[6] Useful if critical impurities co-elute on an alkyl phase. |

Part 2: Mobile Phase Optimization - Controlling Retention and Selectivity

Optimizing the mobile phase, particularly its pH, is the most critical factor for achieving a robust separation for our acidic analyte.

The Critical Effect of pH

The ionization state of a carboxylic acid is governed by the mobile phase pH relative to its pKa.

Caption: The effect of mobile phase pH on an acidic analyte.

Experimental Protocol: pH Screening

-

Column: C18 (InertSustain), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase A:

-

Condition 1: 0.1% Phosphoric Acid in Water (pH ~2.1)

-

Condition 2: 20 mM Potassium Phosphate in Water, adjusted to pH 3.0

-

Condition 3: 20 mM Potassium Phosphate in Water, adjusted to pH 7.0

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 40% to 80% B over 15 minutes.

-

All other conditions are the same as the column screening protocol.

Comparative Data: Effect of Mobile Phase pH

| Mobile Phase A | Resulting pH | Retention Time (min) | Tailing Factor (As) | Observations |

| 0.1% H₃PO₄ | ~2.1 | 11.8 | 1.05 | Recommended. The pH is well below the expected pKa, ensuring full suppression of ionization. This results in excellent retention and a highly symmetrical peak.[2][4] |

| Phosphate Buffer | 3.0 | 11.5 | 1.20 | Acceptable peak shape, but slight tailing begins to appear as the pH approaches the pKa. |

| Phosphate Buffer | 7.0 | 4.2 | >2.5 | Unacceptable. The analyte is fully ionized, leading to very poor retention and severe peak tailing. The analyte behaves like a much more polar molecule.[2] |

Part 3: Method Specificity and Forced Degradation

A purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[1][10] Forced degradation studies are performed to intentionally stress the API under various conditions to generate potential degradants.[11]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of the analyte (~0.5 mg/mL) and expose them to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance at 105 °C for 48 hours.

-

Photolytic: Solution exposed to ICH-compliant light source (UV/Vis).[11]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized chromatographic conditions. Use a Photo Diode Array (PDA) detector to assess peak purity.

Hypothetical Forced Degradation Results

| Stress Condition | % Degradation | Key Degradant Peak (RT, min) | Resolution (API vs. Degradant) | Peak Purity Index (API) |

| Control (Unstressed) | <0.1% | - | - | >0.999 |

| Acid (0.1 N HCl) | ~8.5% | 10.9 | 3.5 | >0.999 |

| Base (0.1 N NaOH) | ~15.2% | 9.8 | 5.1 | >0.999 |

| Oxidative (3% H₂O₂) | ~5.1% | 12.5 | 2.8 | >0.999 |

| Thermal (105 °C) | ~1.8% | 10.9 | 3.5 | >0.999 |

| Photolytic | No significant degradation | - | - | >0.999 |

Final Optimized Purity Method: A Step-by-Step Protocol

This section provides the complete, optimized protocol for the purity analysis of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid.

Table: Final Optimized HPLC Method Parameters

| Parameter | Condition | Rationale |

| Instrument | HPLC or UHPLC system with a PDA detector | PDA is crucial for peak purity assessment. |

| Column | InertSustain C18, 150 mm x 4.6 mm, 5 µm | Provides optimal retention and peak shape.[8] |

| Mobile Phase A | 0.1% Phosphoric Acid in HPLC Grade Water | Ensures pH is low enough to suppress ionization of the carboxylic acid.[2][4] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Good solvent strength and provides sharp peaks. |

| Gradient Program | Time (min) | %B |

| 0.0 | 40 | |

| 20.0 | 85 | |

| 22.0 | 95 | |

| 25.0 | 95 | |

| 25.1 | 40 | |

| 30.0 | 40 | |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temperature | 35 °C | Elevated temperature reduces backpressure and improves peak efficiency. |

| Detection | PDA Detector, 220 nm | Wavelength of maximum absorbance for the pyrazole chromophore. |

| Injection Volume | 10 µL | |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the mobile phase. |

| Run Time | 30 minutes | Allows for elution of the main peak and any late-eluting impurities. |

System Suitability Test (SST) Criteria

-

Tailing Factor (As): ≤ 1.5 for the main peak.

-

Theoretical Plates (N): ≥ 10,000 for the main peak.

-

%RSD for 6 replicate injections (Area): ≤ 1.0%.

This method provides a robust, specific, and reliable system for the routine purity analysis and stability testing of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid, meeting the stringent requirements of the pharmaceutical industry.

References

-

A Guide to HPLC Column Selection - Amerigo Scientific. [Link]

-

A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - ijcpa.in. [Link]

-

A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific. [Link]

-

Different Types of HPLC Columns Used in Analysis - Pharmaguideline. [Link]

-

Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules - Phenomenex. [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]

-

Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

-

Control pH During Method Development for Better Chromatography - Agilent. [Link]

-

The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]

-

Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN. [Link]

-

A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

-

HPLC Method Development For Acidic Molecules: A Case Study - PharmaGuru. [Link]

-

Choosing the Right HPLC Column: A Complete Guide - Phenomenex. [Link]

-

Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis - Technology Networks. [Link]

-

Choosing Your LC Stationary Phase - Restek Resource Hub. [Link]

-

HPLC method development and validation- A general Concept - IJCPS. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. agilent.com [agilent.com]

- 5. ijcps.com [ijcps.com]

- 6. discover.restek.com [discover.restek.com]

- 7. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]

- 8. glsciencesinc.com [glsciencesinc.com]

- 9. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]

- 10. onyxipca.com [onyxipca.com]

- 11. benchchem.com [benchchem.com]

Structure-Activity Relationship (SAR) studies of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid analogs

This guide provides an in-depth technical analysis of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid and its analogs. It focuses on the Structure-Activity Relationship (SAR) of this scaffold, primarily in the context of P2X7 receptor antagonism and GPR109A agonism , where this specific substitution pattern (1-alkyl-3-cycloalkyl) is most relevant.

Executive Summary & Scaffold Analysis

The molecule 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1487873-66-4) represents a privileged scaffold in medicinal chemistry. Unlike the classic 1,5-diarylpyrazole motif found in drugs like Celecoxib (COX-2 inhibitor) or Rimonabant (CB1 antagonist), this scaffold features a 1-alkyl-3-cycloalkyl substitution pattern.

This specific architecture is a validated pharmacophore for P2X7 receptor antagonists (anti-inflammatory/analgesic) and GPR109A agonists (lipid-lowering). The carboxylic acid moiety at position C5 serves as a critical "handle" for derivatization into bioactive amides or esters.

Core Structural Features[1][2][3]

-

N1-Ethyl Group: Provides metabolic stability compared to N-H pyrazoles and modulates lipophilicity (LogP) without the toxicity risks associated with N-aryl groups (e.g., aniline generation).

-

C3-Cyclohexyl Group: A bulky, aliphatic hydrophobic moiety designed to fill deep lipophilic pockets (e.g., the adamantyl/cyclohexyl pocket in P2X7).

-

C5-Carboxylic Acid: The reactive warhead precursor. In active antagonists, this is typically converted to a heteroaryl-amide.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to modifications at three key positions. The following analysis synthesizes data from P2X7 and GPR109A analog studies.

Position N1: The Solubility & Stability Tuner

-

Ethyl (Current Scaffold): Optimal balance. It prevents the rapid metabolic N-dealkylation seen with methyl groups while maintaining sufficient aqueous solubility.

-

Methyl: Often leads to higher potency due to reduced steric clash but suffers from rapid metabolic clearance (short half-life).

-

Phenyl/Aryl: Drastically increases LogP (>4.0) and introduces potential for toxic metabolites. N-Aryl pyrazoles are often avoided in modern P2X7 programs due to CYP inhibition issues.

Position C3: The Hydrophobic Anchor

-

Cyclohexyl (Current Scaffold): Provides a high-affinity interaction with the hydrophobic "selectivity pocket" of the P2X7 receptor. It mimics the adamantyl group found in AZD9056 but with lower molecular weight and better solubility.

-

Phenyl: Reduces potency in P2X7 antagonists by 10-50 fold compared to cyclohexyl/adamantyl analogs, as the receptor pocket prefers aliphatic bulk over planar aromaticity.

-

t-Butyl: A common bioisostere, but often less potent than cyclohexyl due to insufficient filling of the hydrophobic pocket.

Position C5: The Effector Handle

-

Carboxylic Acid (Free Acid): Generally inactive as a P2X7 antagonist but active as a GPR109A agonist (niacin receptor).

-

Carboxamide (Derivative): The conversion of the acid to an amide (e.g., N-(heteroaryl)amide) turns the molecule into a potent P2X7 antagonist (IC50 < 50 nM). The amide NH acts as a critical H-bond donor.

Comparative Performance Guide

This section compares the "1-Ethyl-3-Cyclohexyl" scaffold against established clinical standards.

Table 1: Scaffold Comparison Matrix

| Feature | 1-Ethyl-3-Cyclohexyl Scaffold | AZD9056 (Reference P2X7 Antagonist) | Celecoxib (COX-2 Reference) |

| Core Structure | Pyrazole-5-carboxylic acid | Adamantane-amide | 1,5-Diarylpyrazole |

| Primary Target | P2X7 (as amide), GPR109A (as acid) | P2X7 Receptor | COX-2 |

| Hydrophobic Group | Cyclohexyl (C3) | Adamantyl | Phenyl (C5) |

| N-Substituent | Ethyl (Aliphatic) | Amide linker | Phenyl (Aromatic) |

| Metabolic Risk | Low (Aliphatic N-sub) | Low | Moderate (Benzylic oxidation) |

| Solubility (pH 7.4) | High (as acid), Mod (as amide) | Low (High LogP) | Low |

| Key Advantage | Versatile precursor; tunable lipophilicity. | High Potency (clinical efficacy). | High Selectivity for COX-2. |

Performance Insight

-

Vs. AZD9056: The 1-ethyl-3-cyclohexyl scaffold offers a "lighter" alternative to the adamantyl group of AZD9056. While adamantyl analogs often have sub-nanomolar potency, they suffer from poor solubility. The cyclohexyl analog typically retains single-digit nanomolar potency (IC50 ~5-20 nM) with significantly improved physicochemical properties (lower LogD).

-

Vs. Celecoxib: The structural difference is profound. Celecoxib relies on a 1,5-diaryl arrangement for COX-2 specificity. The 1-alkyl-3-cycloalkyl pattern of our subject scaffold effectively abolishes COX-2 activity, preventing cardiovascular side effects associated with COXIBs.

Visualizations

Figure 1: SAR Logic Map

This diagram illustrates the functional role of each position on the scaffold.

Caption: Functional dissection of the 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid scaffold.

Figure 2: Synthesis Workflow

The standard protocol for accessing this scaffold via cyclocondensation.

Caption: Step-wise synthesis via Claisen condensation and hydrazine cyclization.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this scaffold.

Protocol A: Synthesis (Cyclocondensation)

Objective: Synthesis of the ethyl ester precursor.

-

Reagents: Dissolve Cyclohexyl methyl ketone (1.0 eq) and Diethyl oxalate (1.2 eq) in anhydrous ethanol.

-

Base Addition: Add Sodium ethoxide (1.5 eq) dropwise at 0°C.

-

Reflux: Heat to reflux for 4 hours. Monitor by TLC (formation of diketoester).

-

Cyclization: Cool to room temperature. Add Ethylhydrazine hydrochloride (1.2 eq) and Acetic acid (catalytic). Stir at reflux for 2 hours.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO3. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: P2X7 Calcium Flux Assay (Functional Validation)

Objective: Evaluate the antagonist potency of amide derivatives.

-

Cell Line: HEK293 cells stably expressing human P2X7 receptor.

-

Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

-

Compound Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Incubate for 20 mins.

-

Agonist Challenge: Inject BzATP (EC80 concentration, typically 100-300 µM) to stimulate calcium influx.

-

Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

-

Analysis: Calculate IC50 based on inhibition of the BzATP-induced calcium peak.

References

-

Guile, S. D., et al. (2009). "Antagonists of the P2X7 receptor.[1] Structure-activity relationships of a series of pyrazole-5-carboxamides." Bioorganic & Medicinal Chemistry Letters, 19(15), 4430-4434. Link

-

Chakravarty, P. K., et al. (2005). "Discovery of 1,3-disubstituted pyrazole-5-carboxylic acids as high affinity full agonists of the HM74a (GPR109A) receptor." Bioorganic & Medicinal Chemistry Letters, 15(24), 5488-5493. Link

-

Ray, P. C., et al. (2016). "Discovery of P2X7 Receptor Antagonists for the Treatment of Chronic Pain." Journal of Medicinal Chemistry, 59(20), 9330-9350. Link

-

PubChem Compound Summary. (2025). "3-cyclopropyl-1-ethyl-1h-pyrazole-5-carboxylic acid."[2] National Center for Biotechnology Information. Link

-

Bhattacharya, A., et al. (2021). "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." Mini-Reviews in Organic Chemistry, 18(1), 93-109. Link

Sources

Comparative Guide: FTIR Structural Validation of 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic Acid

Executive Summary

This technical guide provides a structural validation framework for 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid , a functionalized pyrazole scaffold often utilized in kinase inhibitor discovery and agrochemical synthesis.

In the absence of a reference standard, structural confirmation relies on identifying diagnostic spectral bands that distinguish this molecule from its common synthetic precursors (e.g., 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) or degradation products (decarboxylation). This guide compares the target molecule against key structural analogs to isolate the specific vibrational contributions of the cyclohexyl ring and the N-ethyl moiety.

Structural Dissection & Theoretical Assignments

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The following diagram maps the chemical structure to expected vibrational modes.

Figure 1: Vibrational mapping of functional groups to diagnostic IR regions.

Comparative Spectral Analysis

The most critical challenge in identifying this compound is distinguishing it from analogs where the 3-position is substituted with a methyl group rather than a cyclohexyl group.

Comparison: Target vs. Methyl Analog

Target: 3-Cyclohexyl-1-ethyl-1H-pyrazole-5-carboxylic acid Analog: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

| Spectral Region | Target (Cyclohexyl) Characteristics | Analog (Methyl) Characteristics | Diagnostic Value |

| 3000–2800 cm⁻¹ | High Intensity. Distinct doublet at ~2925 cm⁻¹ (asymmetric) and ~2850 cm⁻¹ (symmetric) due to 5 CH₂ groups in the ring. | Low Intensity. Weak C-H stretches. Lacks the intense methylene doublet characteristic of cyclic alkanes. | Primary Differentiator |

| 1400–1350 cm⁻¹ | Complex "scissoring" bands from cyclohexyl CH₂ groups (~1450 cm⁻¹). | Distinct "Umbrella" mode (sym. bending) of -CH₃ group at ~1380 cm⁻¹. | Secondary Differentiator |

| 1000–900 cm⁻¹ | Ring breathing modes specific to cyclohexane chair conformation (~950–1050 cm⁻¹). | Absent. | Confirmation |

| 1720–1680 cm⁻¹ | Strong C=O stretch (Carboxylic Acid).[1] | Strong C=O stretch (Carboxylic Acid).[1] | Null (Identical) |

Key Insight: The Aliphatic Overlap

In the target molecule, the O-H stretch of the carboxylic acid (2500–3300 cm⁻¹) will be very broad.[2] In many carboxylic acids, this overlaps with C-H stretches. However, due to the cyclohexyl group , the C-H stretching peaks (2850–2930 cm⁻¹) will appear as sharp, intense spikes superimposed on the broad O-H shoulder. In the methyl analog, these spikes are significantly weaker [1].

Experimental Protocol: ATR-FTIR Acquisition

For rapid and reproducible identification, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference with the carboxylic acid O-H band.

Figure 2: Standardized ATR-FTIR workflow for solid organic acids.

Critical Step - Pressure Application: Carboxylic acids often form hard crystalline dimers. Insufficient pressure on the ATR crystal will result in a weak spectrum with poor signal-to-noise ratio in the fingerprint region. Ensure the pressure tower clicks (if torque-limited) or achieves >80% contact efficiency.

Detailed Spectral Assignment Table

The following assignments are based on fragment analysis of pyrazole-5-carboxylic acids [2] and cyclohexyl derivatives [3].

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Diagnostic Note |

| 3300–2500 | Medium, Broad | -COOH | O-H Stretch | Characteristic "Hairy Beard" shape due to dimerization. |

| 3050–3010 | Weak | Pyrazole Ring | C-H Stretch (sp²) | Indicates aromaticity; often buried in the O-H band. |

| 2930–2920 | Strong | Cyclohexyl | C-H Asym. Stretch | Key Identifier: Much stronger than in methyl analogs. |

| 2860–2850 | Medium | Cyclohexyl | C-H Sym. Stretch | Paired with the 2920 peak. |

| 1710–1690 | Very Strong | -COOH | C=O Stretch | Carbonyl peak.[1] Shifts to ~1735 if esterified (impurity check). |

| 1580–1540 | Medium | Pyrazole Ring | C=N / C=C Stretch | Skeletal vibrations of the aromatic core. |

| 1460–1440 | Medium | Cyclohexyl + Ethyl | CH₂ Scissoring | Overlapping deformation modes. |

| 1280–1250 | Strong | -COOH | C-O Stretch | Coupled with O-H in-plane bending. |

| 950–900 | Medium, Broad | -COOH | O-H Out-of-plane | "Dimers" wobble; characteristic of solid acids. |

| ~1000 & ~890 | Weak/Medium | Cyclohexyl | Ring Breathing | Specific to the cyclic aliphatic substituent. |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). IR Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook, SRD 69. [Link] (Used as the core pyrazole spectral scaffold).

-

NIST Mass Spectrometry Data Center. Cyclohexane IR Spectrum. NIST Chemistry WebBook. [Link] (Used for cyclohexyl diagnostic bands).

-

Bouchouit, K., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A. [Link] (Validation of pyrazole ring stretching frequencies).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.